![molecular formula C12H19N7O3 B11086556 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dipropylamino)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11086556.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dipropylamino)methyl]-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- React the oxadiazole compound with sodium azide (NaN₃) to form the triazole ring.
- The dipropylamino group can be introduced during this step using reagents like propylamine.
Carboxylation
- Finally, carboxylation of the triazole ring is achieved by treating the intermediate compound with carbon dioxide (CO₂) under basic conditions.
Industrial Production:
Industrial-scale production methods may involve modifications of the above steps to optimize yield, cost, and safety.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following:
-
Formation of the Oxadiazole Ring
- Start with a suitable precursor containing an amino group.
- Cyclize the precursor using reagents like phosphorous oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole ring.
Chemical Reactions Analysis
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dipropylamino)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various reactions:
Oxidation: The amino group can be oxidized to a nitro group (NO₂).
Reduction: Reduction of the nitro group back to the amino group.
Substitution: Substitution reactions at the triazole ring.
Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions.
Common reagents include strong acids, bases, and reducing agents.
Scientific Research Applications
This compound has diverse applications:
Medicinal Chemistry: It may exhibit antimicrobial, antiviral, or anticancer properties.
Bioconjugation: Used for attaching other molecules (e.g., fluorescent probes) to specific targets.
Materials Science: As a building block for functional materials.
Mechanism of Action
The exact mechanism of action depends on the specific application. For example:
- In antimicrobial activity, it may disrupt essential cellular processes.
- In bioconjugation, it forms stable linkages with biomolecules.
Comparison with Similar Compounds
Similar compounds include other triazoles, oxadiazoles, and carboxylic acids. the unique combination of the oxadiazole, triazole, and dipropylamino moieties sets 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dipropylamino)methyl]-1H-1,2,3-triazole-4-carboxylic acid apart.
Properties
Molecular Formula |
C12H19N7O3 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dipropylamino)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C12H19N7O3/c1-3-5-18(6-4-2)7-8-9(12(20)21)14-17-19(8)11-10(13)15-22-16-11/h3-7H2,1-2H3,(H2,13,15)(H,20,21) |
InChI Key |
VDUVOIKYAFWASW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC1=C(N=NN1C2=NON=C2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate](/img/structure/B11086475.png)
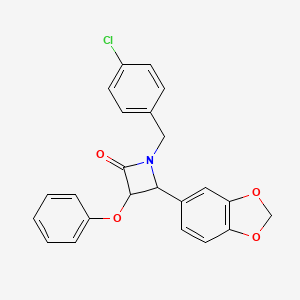
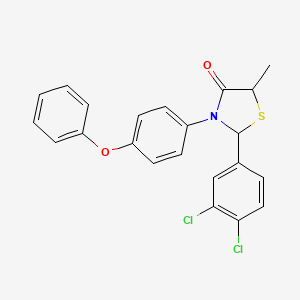
![4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B11086488.png)

![10-[(Z)-1-(2,3-Dichlorophenyl)methylidene]-7-(2-thienyl)-5,7-dihydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one](/img/structure/B11086500.png)

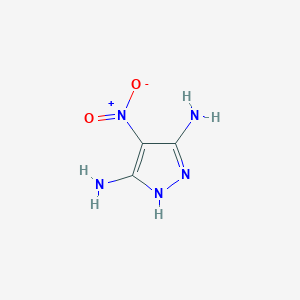
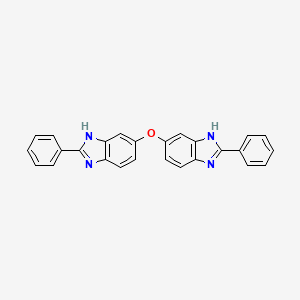
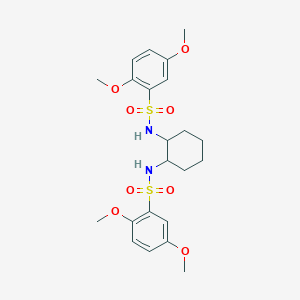
![1-Hydroxy-1-(trifluoromethyl)naphtho[2,1-b]furan-2(1H)-one](/img/structure/B11086531.png)
![2-Chloro-5-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]benzonitrile](/img/structure/B11086539.png)
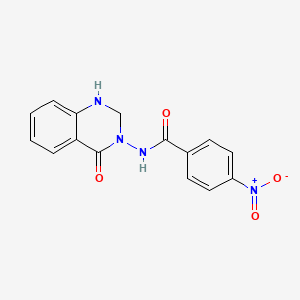
![N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]-4-butoxybenzamide](/img/structure/B11086547.png)
